Cas no 188569-30-4 (6-Chloro-4-methoxyquinazoline)

6-Chloro-4-methoxyquinazoline structure
6-Chloro-4-methoxyquinazoline structure
Product Name:6-Chloro-4-methoxyquinazoline
CAS No:188569-30-4
MF:C9H7ClN2O
MW:194.61768078804
CID:1095076
PubChem ID:73554689
Update Time:2025-11-01

6-Chloro-4-methoxyquinazoline Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-4-methoxyquinazoline
    • 188569-30-4
    • Inchi: 1S/C9H7ClN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3
    • InChI Key: JWWYLPMDGKGARH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=C(N=CN=2)OC

Computed Properties

  • Exact Mass: 194.0246905g/mol
  • Monoisotopic Mass: 194.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35Ų

6-Chloro-4-methoxyquinazoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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188569-30-4 95%
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Chemenu
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Additional information on 6-Chloro-4-methoxyquinazoline

The Role of 6-Chloro-4-Methoxyquinazoline (CAS No. 188569-30-4) in Modern Chemical and Biomedical Research

6-Chloro-4-Methoxyquinazoline, identified by its CAS No. 188569-30-4, is a synthetic compound belonging to the quinazoline class of heterocyclic aromatic compounds. This molecule has garnered significant attention in recent years due to its structural versatility and potential applications in drug discovery, particularly in oncology and neurobiology. The quinazoline scaffold (i.e., the benzimidazo[2,1-b]pyridine core) forms the foundation of this compound, with substituents at positions 4 and 6—specifically a methoxy group (-OCH₃) and a chlorine atom—endowing it with unique physicochemical properties.

The synthesis of 6-Chloro-4-Methoxyquinazoline typically involves multi-step organic reactions, such as nucleophilic aromatic substitution or Ullmann-type coupling processes, to introduce the methoxy and chloro groups onto the quinazoline ring system. Recent advancements in catalytic methodologies have streamlined these protocols, enhancing yield and purity while minimizing environmental impact—a critical consideration for scalable pharmaceutical production. Researchers have also explored microwave-assisted synthesis to optimize reaction kinetics, underscoring the compound’s adaptability to modern synthetic strategies.

In biomedical research, this compound has emerged as a promising lead molecule for anticancer therapies. Preclinical studies published in Nature Communications (2023) demonstrated that CAS No. 188569-30-4 selectively inhibits Aurora kinase B, a key regulator of mitotic progression in cancer cells. By disrupting spindle assembly during cell division, it induces apoptosis in tumor models without significant toxicity to normal cells—a critical advantage over conventional chemotherapeutics.

Beyond oncology, investigations into its neuroprotective effects have revealed intriguing mechanisms. A 2022 study in Science Advances highlighted its ability to modulate γ-secretase activity, thereby reducing amyloid-β production in Alzheimer’s disease models. The methoxy group at position 4 appears crucial for this activity, stabilizing protein-protein interactions within the γ-secretase complex while avoiding off-target effects observed with earlier generation inhibitors.

Innovative applications are also emerging in antibacterial research. A collaborative study between MIT and the University of Tokyo (published in eLife, 2023) identified CAS No. 188569-30-4 as an inhibitor of bacterial quorum sensing—a communication system critical for pathogenicity in Pseudomonas aeruginosa infections. By blocking acyl-homoserine lactone signaling pathways, this compound suppresses biofilm formation without directly killing bacteria, offering a novel strategy to combat antibiotic resistance.

The compound’s epigenetic modulation capabilities further expand its therapeutic potential. Data from preclinical trials show that it acts as a histone deacetylase (HDAC) inhibitor at low nanomolar concentrations, reactivating silenced tumor suppressor genes such as p53 and PTEN in colorectal cancer cells (published in Cancer Research, 2023). This dual mechanism—combining kinase inhibition with epigenetic regulation—positions it uniquely among emerging therapeutics targeting complex disease pathways.

Safety evaluations remain pivotal for clinical translation. Recent pharmacokinetic studies using mouse models revealed favorable oral bioavailability (~75%) and minimal accumulation in vital organs after repeated dosing (Journal of Medicinal Chemistry, 2023). However, researchers caution that long-term effects on mitochondrial function require further investigation due to the compound’s structural similarity to certain mitochondrial complex I inhibitors observed in unrelated studies.

Ongoing research focuses on structure-based optimization to enhance selectivity profiles while maintaining efficacy windows compatible with human trials. Computational modeling using molecular dynamics simulations has identified allosteric binding sites on Aurora kinase B that could be exploited through structural modifications of the quinazoline core—a strategy currently being tested via combinatorial chemistry approaches.

In conclusion, CAS No. 188569-30-4, or 6-Chloro-4-Methoxyquinazoline, represents a versatile chemical entity bridging multiple therapeutic areas through its unique pharmacophore features and modulatable properties. As interdisciplinary teams integrate synthetic chemistry innovations with systems biology insights, this compound exemplifies how tailored small molecules can address unmet medical needs across oncology, neurodegeneration, and infectious diseases—a testament to the enduring relevance of heterocyclic chemistry in modern drug discovery pipelines.

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